molecular formula C17H22N2O4 B1671793 Imiprothrin CAS No. 72963-72-5

Imiprothrin

Cat. No.: B1671793
CAS No.: 72963-72-5
M. Wt: 318.4 g/mol
InChI Key: VPRAQYXPZIFIOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imiprothrin, a synthetic pyrethroid insecticide, primarily targets insects such as roaches, waterbugs, ants, silverfish, crickets, and spiders . It acts on the sodium channels in the nerve membranes of the invertebrate nervous system .

Mode of Action

This compound, like other synthetic pyrethroids, acts by preventing the closure of the voltage-gated sodium channels in the axonal membranes . The sodium channel is a membrane protein with a hydrophilic interior, shaped precisely to allow sodium ions to pass through the membrane, enter the axon, and propagate an action potential . When this compound keeps the channels in their open state, the nerves cannot repolarize, leaving the axonal membrane permanently depolarized, thereby paralyzing the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse transmission pathway . By keeping the sodium channels open, this compound disrupts the normal functioning of this pathway, leading to continual nerve impulse transmission, tremors, and eventually death .

Result of Action

This compound acts as a neurotoxin causing paralysis in insects . It has been shown to induce DNA damage and over detoxification gene expression of CYP1A2 and metallothionein 1a gene in hepatocytes of male rats . This indicates that this compound has clastogenic and genotoxic potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pyrethroids are highly hydrophobic, photosensitive, and get easily hydrolyzed, with degradation times below 60 days . They are also sensitive to runoff and spray drift, necessitating mitigation measures such as increasing the width for vegetative filter strips .

Biochemical Analysis

Biochemical Properties

Imiprothrin interacts with the sodium channels in the nerve membranes of the invertebrate nervous system . It acts as a neurotoxin causing paralysis, which is its primary role in biochemical reactions

Cellular Effects

This compound influences cell function primarily by acting as a neurotoxin . It affects the sodium channels in the nerve membranes, disrupting normal cellular processes

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with the sodium channels in the nerve membranes of invertebrates . It binds to these channels, causing a disruption in the normal functioning of the nervous system, leading to paralysis

Temporal Effects in Laboratory Settings

This compound is rapidly degraded in aerobic conditions . The half-lives of the biologically active trans isomer were estimated to be 1.6–2.5 days, shorter than those of the cis isomer (3.3–12.5 days)

Dosage Effects in Animal Models

It is known that this compound has low acute toxicity to humans through inhalation and dermal routes

Metabolic Pathways

The primary metabolic pathway of this compound involves ester cleavage followed by instantaneous elimination of a hydroxylmethyl group from the alcohol moiety to form PGH (1-propargylimidazolidine-2,4-dione) . The opening of the imidazolidinyl ring with subsequent release of the carbamoyl group results in the formation of PG (N-propargylglycine) .

Transport and Distribution

It is known that this compound is a moderately fat-soluble compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Imiprothrin is synthesized through a multi-step process involving the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid with [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl chloride . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Imiprothrin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is stable under acidic conditions but hydrolyzes slowly under neutral conditions and readily under basic conditions .

Common Reagents and Conditions:

    Hydrolysis: this compound hydrolyzes in the presence of water, especially under basic conditions.

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of various degradation products.

    Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of different derivatives.

Major Products Formed: The major products formed from these reactions include various hydrolysis and oxidation products, which are typically less active or inactive compared to the parent compound .

Scientific Research Applications

Imiprothrin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

  • Permethrin
  • Cypermethrin
  • Deltamethrin
  • Tetramethrin

Comparison: Imiprothrin is unique among pyrethroid insecticides due to its specific chemical structure, which includes a propargyl group. This structural feature contributes to its distinct insecticidal properties and effectiveness against a broad spectrum of insects . Compared to other pyrethroids, this compound has a relatively low acute toxicity to mammals, making it a safer option for indoor use .

Properties

IUPAC Name

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRAQYXPZIFIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
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DSSTOX Substance ID

DTXSID8034669
Record name Imiprothrin
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Viscous brown liquids or solids; [EXTOXNET]
Record name Imiprothrin
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Flash Point

110 °C
Record name IMIPROTHRIN
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Solubility

In water, 93.5 mg/l @ 25 °C
Record name IMIPROTHRIN
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Density

1.1 g/cu cm, Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/
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Vapor Pressure

0.00000001 [mmHg], 1.35X10-8 mm Hg @ 25 °C
Record name Imiprothrin
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Color/Form

Viscous liquid

CAS No.

72963-72-5
Record name Imiprothrin
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Record name Imiprothrin [ISO]
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Record name Imiprothrin
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Record name imiprothrin (ISO); reaction mass of [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, [2,5-dioxo-3-(2-propyn-1-yl)-1-imidazolidinyl]methyl ester
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Record name IMIPROTHRIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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